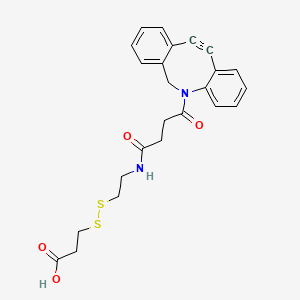

DBCO-S-S-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24N2O4S2 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |

InChI Key |

PEZSNNGHQIWOEV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-S-S-acid: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid is a heterobifunctional, cleavable crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a reducible disulfide bond (-S-S-), and a terminal carboxylic acid (-COOH), provides a versatile platform for the precise assembly of complex bioconjugates.

The DBCO moiety facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the highly efficient and bioorthogonal ligation of azide-modified molecules. The disulfide bond serves as a cleavable trigger, designed to remain stable in the extracellular environment while being susceptible to the reducing conditions found within the cytoplasm of cells. The terminal carboxylic acid allows for the covalent attachment to amine-containing biomolecules, such as antibodies or proteins, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Technical Specifications

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄N₂O₄S₂ | N/A |

| Molecular Weight | 468.59 g/mol | N/A |

| CAS Number | 2749426-25-1 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

| Purity | Typically >95% | N/A |

| Storage | -20°C, protect from light and moisture | N/A |

| Reactive Groups | Dibenzocyclooctyne (DBCO), Carboxylic Acid | N/A |

| Cleavage Moiety | Disulfide Bond (-S-S-) | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Activation of this compound Carboxylic Acid with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or MES Buffer (pH 6.0)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.

-

-

Activation Reaction:

-

In a reaction vial, add the desired molar equivalents of this compound solution.

-

Add 1.2 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the this compound solution.

-

Mix the reaction thoroughly and incubate at room temperature for 15-60 minutes.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately use the activated DBCO-S-S-NHS ester solution for the subsequent conjugation reaction with the amine-containing biomolecule (e.g., antibody).

-

Diagram of Activation Chemistry:

Caption: Activation of the carboxylic acid on this compound using EDC and NHS to form a reactive NHS ester.

Conjugation of Activated this compound to an Antibody

This protocol outlines the conjugation of the activated DBCO-S-S-NHS ester to the lysine residues of an antibody.

Materials:

-

Activated DBCO-S-S-NHS ester solution (from Protocol 3.1)

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Conjugation Reaction:

-

Add the activated DBCO-S-S-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-20 fold molar excess of the linker.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the DBCO-functionalized antibody from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA) and the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials:

-

DBCO-functionalized antibody (from Protocol 3.2)

-

Azide-modified payload (e.g., a cytotoxic drug) dissolved in a compatible solvent (e.g., DMSO).

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., HIC or SEC)

Procedure:

-

SPAAC Reaction:

-

Add the azide-modified payload to the solution of the DBCO-functionalized antibody. A 2-5 fold molar excess of the azide payload over the DBCO groups is typically used.

-

Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) to remove the unreacted payload and other impurities. Hydrophobic interaction chromatography (HIC) is often used to separate ADCs with different DARs. Size-exclusion chromatography (SEC) can be used to remove aggregates.[1]

-

-

Characterization:

-

Characterize the final ADC for purity, DAR, and aggregation using techniques such as HIC, SEC, and mass spectrometry.

-

Diagram of the Overall Conjugation Workflow:

Caption: A three-step workflow for synthesizing an ADC using this compound.

In Vitro Cleavage of the Disulfide Bond

This protocol describes a method to assess the cleavage of the disulfide bond in the this compound linker in the presence of a reducing agent like glutathione (GSH).

Materials:

-

Antibody-drug conjugate (ADC) synthesized with this compound linker.

-

Glutathione (GSH)

-

Reaction Buffer: PBS, pH 7.4

-

Analysis equipment (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

-

Cleavage Reaction:

-

Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Add a freshly prepared solution of GSH to the ADC solution to a final concentration of 1-10 mM to mimic intracellular reducing conditions.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), take aliquots of the reaction mixture.

-

Analyze the aliquots to quantify the amount of released payload and remaining intact ADC. This can be done by reverse-phase HPLC to separate the released drug from the ADC, or by LC-MS to identify the different species. SDS-PAGE under non-reducing and reducing conditions can also visualize the cleavage.

-

-

Data Analysis:

-

Plot the percentage of cleaved ADC over time to determine the cleavage kinetics (e.g., half-life) of the disulfide linker under the tested conditions.

-

Quantitative Data on Disulfide Cleavage: While specific kinetic data for this compound is not readily available in the public domain, studies on similar disulfide-linked conjugates provide valuable insights. For instance, a study on an oligonucleotide-cholesterol conjugate with a disulfide linker showed that after 3 hours of incubation at 37°C in a buffer containing 5 mM GSH (mimicking cytosolic concentration), approximately 50% of the disulfide bonds were cleaved.[2] The rate of cleavage can be influenced by steric hindrance around the disulfide bond.

| Parameter | Condition | Result | Reference |

| Disulfide Cleavage | 5 mM Glutathione, 37°C | ~50% cleavage after 3 hours | [2] |

Intracellular Drug Release Mechanism and Signaling Pathway

The efficacy of an ADC constructed with a cleavable linker like this compound relies on the selective release of the cytotoxic payload within the target cancer cells.

Diagram of Intracellular Drug Release:

References

An In-depth Technical Guide to DBCO-S-S-acid: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-S-S-acid, a heterobifunctional, cleavable crosslinker integral to the development of advanced bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, properties, a representative synthesis protocol, and its application in creating targeted therapeutics.

Core Concepts: Chemical Structure and Properties

This compound is a sophisticated chemical entity designed with three key functional components:

-

A Dibenzocyclooctyne (DBCO) group: This strained alkyne is the reactive handle for copper-free click chemistry, enabling highly specific and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

-

A Disulfide (-S-S-) bond : This bond serves as a cleavable element. It remains stable in the oxidative environment of the bloodstream but is efficiently cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[][] This targeted cleavage is crucial for the site-specific release of conjugated payloads.

-

A Carboxylic acid (-COOH) group: This terminal acid provides a versatile point of attachment. It can be readily activated, typically to an N-hydroxysuccinimide (NHS) ester, for covalent linkage to primary amines on biomolecules like antibodies.[]

The strategic combination of these groups allows for the precise and stable linkage of a payload to a targeting moiety, with a built-in mechanism for payload release upon cellular internalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing conjugation experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄N₂O₄S₂ | |

| Molecular Weight | 468.59 g/mol | |

| CAS Number | 2749426-25-1 | |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, in the dark |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for custom modifications. The following section outlines a representative, multi-step synthetic protocol adapted from procedures for structurally analogous compounds. This process involves the formation of an amine-containing disulfide acid precursor followed by its reaction with an activated DBCO moiety.

Experimental Protocol: Representative Synthesis

Objective: To synthesize this compound.

Materials:

-

DBCO-NHS ester

-

Amine-disulfide-acid precursor (e.g., a compound with a primary amine at one end and a carboxylic acid at the other, separated by a disulfide bridge)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diisopropylethylamine (DIEA)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve equimolar amounts of DBCO-NHS ester and the amine-disulfide-acid precursor in a 4:1 mixture of DCM:MeOH.

-

Base Addition: Add 2 molar equivalents of DIEA to the reaction mixture to act as a base, facilitating the amide bond formation.

-

Reaction: Stir the mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove all volatile solvents using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a premier tool for constructing ADCs. The general workflow involves a two-stage conjugation strategy: first, linking the this compound to a primary amine on the antibody, and second, "clicking" an azide-modified cytotoxic payload to the DBCO-functionalized antibody.

Experimental Protocol: Two-Stage ADC Synthesis

Objective: To conjugate an azide-modified payload to a monoclonal antibody (mAb) using this compound as the linker.

Part 1: Antibody Activation with DBCO-S-S-NHS Ester

-

Linker Activation: Convert this compound to its amine-reactive NHS ester (DBCO-S-S-NHS) using standard carbodiimide chemistry (e.g., EDC and NHS).

-

Antibody Preparation: Prepare the mAb at a concentration of 1-5 mg/mL in an amine-free buffer, such as PBS, pH 7.4.

-

Activation Reaction: Add a 10- to 20-fold molar excess of freshly prepared DBCO-S-S-NHS (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted DBCO-S-S-NHS linker via a desalting column or buffer exchange into fresh PBS.

Part 2: Copper-Free Click Reaction

-

Payload Addition: Add the azide-modified cytotoxic payload to the purified DBCO-functionalized antibody. A 2- to 4-fold molar excess of the payload is typically used.

-

Click Reaction Incubation: Incubate the mixture overnight at 4°C or for 2-4 hours at 37°C to facilitate the SPAAC reaction.

-

Final Purification: Purify the final ADC product to remove any unreacted payload using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Quantitative Performance Metrics

Achieving an optimal and consistent Drug-to-Antibody Ratio (DAR) is critical for the therapeutic efficacy and safety of an ADC. While the precise DAR depends on the specific antibody, payload, and reaction conditions, the following table presents representative data for ADCs constructed with related DBCO and disulfide linkers.

| Parameter | Typical Value / Observation | Reference(s) |

| Molar Excess (Linker:Ab) | 10-30 fold | |

| Molar Excess (Payload:Ab) | 2-4 fold | N/A |

| Achieved Average DAR | ~2-8 (A DAR of ~4 is often targeted) | |

| Cleavage Condition | Intracellular reducing environment (e.g., 1-10 mM Glutathione) | |

| Comparative Tumor Delivery | ADCs with sterically hindered disulfides (e.g., dimethyl) can show >2x payload delivery vs. less hindered versions (e.g., 42.1 vs 19.1 nmol/L) | N/A |

Mechanism of Action: From Systemic Circulation to Cellular Target

The therapeutic strategy of an ADC synthesized with this compound relies on a sequence of highly specific biological events. The diagram below illustrates the mechanism of action for an ADC carrying a microtubule inhibitor payload.

Pathway Description:

-

Circulation & Targeting: The intact ADC circulates systemically. The disulfide linker is stable in the oxidative environment of the blood. The antibody component directs the ADC to cancer cells expressing the specific target antigen on their surface.

-

Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Intracellular Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

-

Linker Cleavage: Inside the cell, the high concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond in the linker.

-

Payload Release & Action: The active cytotoxic payload (e.g., a microtubule inhibitor) is released into the cytoplasm. It then binds to its intracellular target (e.g., tubulin), disrupting essential cellular processes like microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Conclusion

This compound is a powerful and versatile tool in modern bioconjugation. Its trifunctional design enables the robust synthesis of cleavable ADCs through a combination of classic amine chemistry and bioorthogonal copper-free click chemistry. The linker's inherent stability in circulation coupled with its specific cleavability within the target cell's reducing environment provides a sophisticated mechanism for controlled drug delivery. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug developers to effectively utilize this compound in the creation of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of DBCO-S-S-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-S-S-acid, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This document details the linker's dual functionality, experimental protocols for its application, and the critical parameters governing its efficacy.

Introduction to this compound

This compound is a pivotal tool in bioconjugation, featuring three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and a carboxylic acid (-COOH) functional group. This unique combination of features allows for a two-stage mechanism of action: stable conjugation to a targeting moiety and subsequent controlled release of a payload.

-

DBCO Group: Enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal ligation to azide-modified molecules.[1] This reaction is favored in biological systems due to its high selectivity and lack of toxicity associated with copper catalysts.

-

Disulfide Bond: Serves as a cleavable trigger for payload release. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where concentrations of reducing agents like glutathione (GSH) are significantly higher.[][]

-

Carboxylic Acid: Provides a versatile handle for the attachment of various payloads, typically through the formation of an amide bond. For conjugation to amine-containing molecules, the carboxylic acid is often activated as an N-hydroxysuccinimide (NHS) ester.

Core Mechanism of Action

The utility of this compound in drug delivery is centered on its ability to first securely attach a therapeutic payload to a targeting vehicle, such as a monoclonal antibody, and then release the payload at the desired site of action.

Stage 1: Bioconjugation via SPAAC

The first stage of the mechanism involves the conjugation of the this compound linker, already attached to a payload, to an azide-modified antibody. The DBCO group reacts with the azide through a [3+2] cycloaddition to form a stable triazole ring. This copper-free click chemistry reaction is highly efficient and can be performed under mild, aqueous conditions, preserving the integrity of the antibody.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Stage 2: Intracellular Payload Release

Once the ADC reaches its target cell and is internalized, the disulfide bond in the linker is exposed to the reducing environment of the cytoplasm. The intracellular concentration of glutathione (GSH) is approximately 1-10 mM, which is significantly higher than the micromolar concentrations found in the blood plasma.[] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond, releasing the payload in its active form.

Caption: Glutathione-Mediated Disulfide Bond Cleavage

Quantitative Data

| Linker Type | Environment | Half-life (t½) | Reference |

| Unhindered Disulfide | Mouse Plasma | ~24 hours | [4] |

| Sterically Hindered Disulfide (e.g., with adjacent methyl groups) | Mouse Plasma | >100 hours | |

| Val-Cit Dipeptide | Mouse Plasma | ~144 hours | |

| Val-Cit Dipeptide | Cynomolgus Monkey Plasma | ~230 hours |

Note: The data presented is for analogous disulfide and other cleavable linkers to illustrate the impact of structure and biological matrix on stability. Specific values for this compound may vary.

Experimental Protocols

The following are generalized protocols for the conjugation of a this compound payload to an azide-modified antibody and the subsequent in vitro analysis of payload release.

Protocol for Antibody-Drug Conjugation

This protocol outlines a two-step process: activation of the this compound payload and its conjugation to an azide-modified antibody.

Caption: Workflow for ADC Synthesis

Materials:

-

Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound conjugated to the desired payload.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification columns (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC).

Procedure:

-

Activation of this compound-Payload:

-

Dissolve the this compound-payload, EDC, and NHS in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-S-S-payload-NHS ester.

-

-

Conjugation to Antibody:

-

Add the activated DBCO-S-S-payload-NHS ester solution to the azide-modified antibody solution. A molar excess of the linker-payload is typically used.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted linker-payload and other small molecules by SEC.

-

To separate ADCs with different drug-to-antibody ratios (DARs), HIC can be employed.

-

-

Characterization:

-

Determine the DAR using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or HIC.

-

Protocol for In Vitro Payload Release Assay

This protocol assesses the release of the payload from the ADC in the presence of glutathione.

Materials:

-

Purified ADC.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Reduced Glutathione (GSH).

-

LC-MS system for analysis.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of GSH in PBS.

-

-

Cleavage Reaction:

-

Incubate the ADC solution with a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the collected samples by LC-MS to quantify the amount of released payload.

-

The cleavage kinetics (e.g., half-life) of the linker can be determined from the time-course data.

-

Conclusion

This compound is a sophisticated and versatile linker that plays a crucial role in the development of targeted therapies. Its dual-stage mechanism of action, enabling stable bioconjugation via copper-free click chemistry and controlled intracellular payload release through disulfide cleavage, offers significant advantages in the design of ADCs. A thorough understanding of its mechanism, coupled with robust experimental protocols for its application and characterization, is essential for harnessing its full potential in the advancement of precision medicine.

References

The Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems with high specificity and efficiency. This metal-free click chemistry reaction, driven by the inherent ring strain of cyclooctynes, has revolutionized the fields of chemical biology, drug development, and materials science. Its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts makes it an invaluable tool for in vivo imaging, targeted drug delivery, and the precise modification of biomolecules. This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols for key applications, and a quantitative comparison of commonly used cyclooctyne reagents to aid in the rational design of experiments.

Core Principle of Strain-Promoted Alkyne-Azide Cycloaddition

The fundamental principle of SPAAC lies in the [3+2] cycloaddition reaction between a cyclooctyne and an azide, yielding a stable triazole linkage.[1] Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is driven by the high internal energy of the strained eight-membered alkyne ring.[2] The significant bond angle deformation of the acetylene bond within the cyclooctyne, deviating from the ideal 180°, results in a substantial amount of ring strain (approximately 18 kcal/mol).[2] This stored energy lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures and pH without the need for a catalyst.[1][2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.

Quantitative Comparison of Cyclooctyne Reagents

The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne. The rational design of cyclooctyne reagents has led to the development of a diverse toolbox with a wide range of reactivities, stabilities, and solubilities. The second-order rate constant (k₂) is a key parameter used to quantify the reactivity of a given cyclooctyne, typically measured against a standard azide such as benzyl azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 | Small size, lower lipophilicity. |

| Dibenzocyclooctyne | DBCO / DIBAC | 0.31 - 1.0 | High reactivity, widely used. |

| 4-Dibenzocyclooctynol | DIBO | 0.17 - 0.7 | Highly reactive and stable. |

| Difluorinated Cyclooctyne | DIFO | 0.076 | Increased reactivity due to fluorine substitution. |

| Biarylazacyclooctynone | BARAC | > 1.0 | Among the most reactive cyclooctynes, but can be unstable. |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SPAAC.

General Protocol for SPAAC Bioconjugation

This protocol describes a general procedure for conjugating an azide-modified molecule to a cyclooctyne-containing molecule.

Materials:

-

Azide-modified molecule

-

Cyclooctyne-containing molecule

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

-

Dissolve the azide-modified molecule and the cyclooctyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add the dissolved reagents to the reaction buffer. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain the integrity of biological samples.

-

Use a 1.5 to 5-fold molar excess of one reactant to drive the reaction to completion, depending on the specific molecules being conjugated.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to several hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography).

Protocol for Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar and subsequent fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Cell culture medium

-

Azido-sugar precursor (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing the azido-sugar precursor (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.

-

Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM).

-

Wash the cells twice with warm PBS to remove unincorporated azido-sugar.

-

Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.

-

Replace the PBS with fresh imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol for Site-Specific Protein Labeling

This protocol describes the incorporation of an azide-bearing unnatural amino acid into a protein of interest and its subsequent labeling with a cyclooctyne probe.

Materials:

-

Cells engineered to express the protein of interest with a specific amber stop codon (TAG) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Culture medium containing the azide-functionalized unnatural amino acid (e.g., p-azidophenylalanine, AzF).

-

Cyclooctyne-conjugated probe (e.g., BCN-biotin).

-

Cell lysis buffer.

-

Affinity purification reagents (e.g., streptavidin beads).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Protein Expression:

-

Culture the engineered cells in a medium supplemented with the azide-functionalized unnatural amino acid to allow for its incorporation into the protein of interest at the designated site.

-

-

Cell Lysis and SPAAC Reaction:

-

Harvest and lyse the cells.

-

Add the cyclooctyne-conjugated probe to the cell lysate to a final concentration of approximately 10-100 µM.

-

Incubate for 1-4 hours at room temperature to allow for the SPAAC reaction to occur.

-

-

Analysis:

-

Analyze the labeled protein by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight.

-

For enrichment and detection, perform affinity purification of the biotin-labeled protein using streptavidin beads, followed by Western blotting with an antibody specific to the protein of interest.

-

Visualizations of SPAAC Workflows and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to SPAAC.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Caption: Experimental workflow for live-cell imaging using SPAAC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Applications in Drug Development

The unique characteristics of SPAAC have made it an indispensable tool in modern drug development.

-

Targeted Drug Delivery: SPAAC enables the precise conjugation of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers. This strategy enhances the delivery of therapeutic agents to specific cells or tissues, minimizing off-target toxicity. For instance, tumor cells can be metabolically labeled with azides, followed by the administration of a cyclooctyne-modified drug, leading to targeted drug accumulation at the tumor site.

-

Antibody-Drug Conjugates (ADCs): SPAAC is widely used for the site-specific synthesis of ADCs. By introducing an azide-bearing unnatural amino acid into a specific site on an antibody, a cytotoxic drug functionalized with a cyclooctyne can be attached with a precise drug-to-antibody ratio (DAR). This leads to the production of homogeneous ADCs with improved pharmacokinetic properties and therapeutic indices compared to traditional stochastic conjugation methods.

-

In Vivo Imaging and Diagnostics: The bioorthogonality of SPAAC allows for its use in living organisms for imaging and diagnostic purposes. Radiolabeled cyclooctynes can be used to track azide-labeled biomolecules or cells in vivo, providing valuable information on biological processes and disease progression.

Conclusion

The principle of strain-promoted alkyne-azide cycloaddition represents a significant advancement in chemical ligation technology. Its high efficiency, specificity, and biocompatibility have paved the way for a myriad of applications in biological research and pharmaceutical development. As the toolbox of cyclooctyne reagents continues to expand and new methodologies are developed, SPAAC is poised to remain at the forefront of innovation, enabling scientists to probe and manipulate biological systems with unprecedented precision.

References

The Critical Core of Targeted Therapeutics: An In-depth Technical Guide to Cleavable Disulfide Linkers in Bioconjugation

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a deep dive into the science and application of cleavable disulfide linkers, a cornerstone of modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). As the demand for highly targeted and potent therapeutics grows, a thorough understanding of linker technology is paramount. This guide offers a detailed examination of the types of disulfide linkers, their mechanisms of action, stability profiles, and the experimental protocols essential for their successful implementation.

Introduction: The Pivotal Role of Disulfide Linkers in Bioconjugation

Cleavable disulfide linkers are a class of chemical moieties that connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug.[1][] Their defining characteristic is the disulfide bond (-S-S-), which is designed to remain stable in the oxidizing environment of the bloodstream but to be readily cleaved in the reducing intracellular environment of target cells.[3] This selective cleavage is crucial for the controlled release of the payload at the site of action, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3]

The primary mechanism of intracellular cleavage is the thiol-disulfide exchange reaction, predominantly mediated by the high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM). This significant differential in reducing potential forms the basis of the targeted release strategy.

Types of Disulfide Linkers and Their Properties

Disulfide linkers can be broadly categorized based on the steric hindrance around the disulfide bond, which significantly influences their stability and cleavage kinetics.

-

Unhindered Disulfide Linkers: These linkers, typically derived from reagents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), feature a disulfide bond with minimal steric obstruction. This allows for rapid cleavage in the presence of intracellular reducing agents. However, this lack of hindrance can also lead to premature drug release in the circulation due to exchange with thiols present in plasma proteins like albumin.

-

Sterically Hindered Disulfide Linkers: To enhance plasma stability, linkers with bulky substituents, such as methyl groups, adjacent to the disulfide bond have been developed. A prominent example is the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker used in the maytansinoid ADC, DM4. This steric hindrance impedes the approach of circulating thiols, thereby increasing the half-life of the ADC in the bloodstream while still permitting efficient cleavage within the target cell.

The choice between an unhindered and a sterically hindered disulfide linker is a critical design parameter, balancing the need for plasma stability with the requirement for efficient payload release.

Quantitative Data on Disulfide Linker Stability and Cleavage

The stability of the disulfide linker is a critical attribute for a successful bioconjugate. The following table summarizes key quantitative data on the stability and cleavage of different disulfide linkers.

| Linker Type | Bioconjugate Example | Stability Metric | Value | Conditions | Reference(s) |

| Sterically Hindered | huC242-SPDB-DM4 | In vivo half-life | More stable than unhindered counterparts | CD1 mice | |

| Unhindered | huC242-SPP-DM1 | In vivo half-life | Less stable than hindered counterparts | CD1 mice | |

| Sterically Hindered | Tusamitamab ravtansine (DM4-ADC) | Apparent DM4 clearance | 240 L/day | Human | |

| Non-cleavable (control) | huC242-SMCC-DM1 | In vivo activity | Marginal | SCID mice xenograft model |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates employing disulfide linkers.

Antibody Reduction with Dithiothreitol (DTT)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 10 mg/mL)

-

Borate buffer (500 mM sodium borate, 500 mM sodium chloride, pH 8.0)

-

Dithiothreitol (DTT) solution (100 mM in water)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS) with 1 mM DTPA

Procedure:

-

To 2.4 mL of the antibody solution (24 mg), add 300 µL of Borate buffer.

-

Add 300 µL of 100 mM DTT solution.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle vortexing.

-

Remove excess DTT by eluting the reaction mixture through a desalting column equilibrated with PBS containing 1 mM DTPA.

-

Determine the concentration of free thiols using the Ellman's test (reaction with DTNB and measuring absorbance at 412 nm).

-

Determine the antibody concentration by measuring absorbance at 280 nm.

Conjugation of a Maytansinoid Payload via a Disulfide Linker

This protocol outlines the conjugation of a thiol-containing payload (e.g., DM4) to a reduced antibody.

Materials:

-

Reduced monoclonal antibody in PBS/DTPA buffer

-

Drug-linker solution (e.g., SPDB-DM4) in DMSO

-

Acetonitrile

-

Cysteine solution

-

G25 desalting column

Procedure:

-

Adjust the concentration of the reduced antibody to 2.5 mg/mL with cold PBS containing 1 mM DTPA.

-

Prepare the drug-linker solution by diluting the DMSO stock in acetonitrile to achieve a final reaction mixture of 20% organic/80% aqueous. The amount of drug-linker should be calculated to have a molar excess (e.g., 9.5-fold) over the antibody.

-

Chill both the reduced antibody and drug-linker solutions on ice.

-

Rapidly add the drug-linker solution to the cold-reduced antibody solution with mixing.

-

Incubate the reaction on ice for 1 hour.

-

Quench the reaction by adding a 20-fold molar excess of cysteine over the drug-linker.

-

Purify the resulting ADC by eluting through a G25 desalting column.

Glutathione-Mediated Cleavage Assay

This assay simulates the intracellular environment to evaluate the cleavage of the disulfide linker.

Materials:

-

Purified ADC

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reduced Glutathione (GSH) solution (e.g., 5 mM in PBS)

-

LC-MS system

Procedure:

-

Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

-

Add GSH solution to the ADC solution to a final concentration that mimics intracellular levels (e.g., 5 mM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 3, 6, 24 hours), take aliquots of the reaction mixture.

-

Analyze the aliquots by LC-MS to quantify the amount of released payload and remaining intact ADC.

Visualizing the Core Mechanisms

Understanding the underlying biological and chemical processes is facilitated by clear visual representations.

Caption: Intracellular cleavage of a disulfide linker via thiol-disulfide exchange with glutathione (GSH).

Caption: The journey of an ADC from receptor binding to intracellular payload release and action.

References

An In-depth Technical Guide to DBCO-S-S-acid for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, DBCO-S-S-acid, and its application in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, provide detailed experimental protocols for its use, present relevant quantitative data for analogous ADC systems, and illustrate key processes with diagrams.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.

This compound is a heterobifunctional linker designed for advanced ADC development. It features three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for a highly specific and efficient conjugation to an azide-modified antibody under mild, physiological conditions.[1][2]

-

Disulfide Bond (-S-S-): A cleavable linkage that is stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher.[3][4][5] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

-

Carboxylic Acid (-COOH): A versatile functional group that can be activated to react with primary amines on a cytotoxic payload, forming a stable amide bond.

The strategic combination of these elements allows for a modular and controlled approach to ADC synthesis, yielding conjugates with enhanced therapeutic windows.

Physicochemical Properties and Design Rationale

The design of the this compound linker addresses several key challenges in ADC development:

-

Stability in Circulation: The disulfide bond is designed to have sufficient stability at the physiological pH of blood (~7.4) to prevent premature drug release, which could lead to systemic toxicity. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

-

Triggered Release at the Target Site: The significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol provides a robust mechanism for selective cleavage of the disulfide bond and release of the payload within the cancer cell.

-

Bioorthogonal Conjugation: The use of SPAAC for antibody conjugation avoids the use of potentially harmful copper catalysts and provides high reaction specificity, minimizing side reactions and simplifying the purification of the final ADC.

Quantitative Data on ADCs with Disulfide Linkers

While specific quantitative data for ADCs constructed using the exact this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs utilizing similar disulfide linker technologies. This data provides valuable insights into the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable Disulfide Linkers

| ADC Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |

| Her2 | Thailanstatin | Disulfide | N87 (High Her2) | 13 - 43 | |

| Her2 | Thailanstatin | Disulfide | MDA-MB-361-DYT2 (Moderate Her2) | ~77 (for DAR >3.5) | |

| CD30 | MMAE | Val-Cit (Peptide) | Karpas-299 | 16 pM | |

| Integrin αVβ3 | MMAE | GPLG-PABC (Peptide) | U87MG | Sub-nanomolar |

Note: IC50 values are highly dependent on the cell line, antigen expression level, payload potency, and drug-to-antibody ratio (DAR).

Table 2: Plasma Stability of Disulfide Linkers in ADCs

| Linker Type | Conjugation Chemistry | Half-life in Human Plasma | Key Characteristics | Reference |

| Pyridyl Disulfide (e.g., SPDB) | Thiol-disulfide exchange | ~9 days | Redox-sensitive; stability can be influenced by conjugation site. | |

| Hindered Disulfide | Thiol-disulfide exchange | Increased compared to unhindered | Steric hindrance enhances stability. |

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of an ADC using this compound. The process is divided into three main stages: preparation of the drug-linker conjugate, modification of the antibody, and the final conjugation reaction.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a payload containing a primary amine.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., MMAE derivative)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.

-

Dissolve the amine-containing payload in a compatible solvent.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-S-S-NHS ester.

-

-

Conjugation to Payload:

-

Add the activated DBCO-S-S-NHS ester solution to the payload solution. A slight molar excess of the NHS ester may be used.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Purify the resulting DBCO-S-S-Payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

-

Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody, typically by modifying lysine residues.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester

-

Anhydrous DMSO

-

Centrifugal filter units for buffer exchange

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Azide Modification:

-

Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted Azide-PEG-NHS ester by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final conjugation of the DBCO-S-S-Payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody

-

DBCO-S-S-Payload

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Add a 1.5 to 5-fold molar excess of the DBCO-S-S-Payload solution to the purified azide-modified antibody solution.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and any aggregates.

-

Characterization of the Final ADC

The purified ADC should be thoroughly characterized to determine key quality attributes.

Methods:

-

Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry (MS).

-

Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC)-HPLC.

-

In Vitro Cytotoxicity: Evaluated using cell-based assays (e.g., MTT assay) on antigen-positive and antigen-negative cell lines to determine the IC50 value.

-

Plasma Stability: The stability of the ADC is assessed by incubating it in plasma over time and measuring the amount of intact ADC or released payload by LC-MS. A decrease in the average DAR over time indicates linker cleavage.

Mechanism of Action and Signaling Pathways

Upon administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis.

Inside the cell, the ADC is trafficked to lysosomes, where the antibody component may be degraded. The disulfide bond of the this compound linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload. The free payload can then exert its cell-killing effect.

The specific signaling pathways affected are dependent on the nature of the cytotoxic payload. Two common payloads used with cleavable linkers are Monomethyl Auristatin E (MMAE) and Pyrrolobenzodiazepine (PBD) dimers.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. MMAE can also induce the bystander effect, where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells.

-

Pyrrolobenzodiazepine (PBD) Dimers: These are DNA cross-linking agents that bind to the minor groove of DNA. The formation of interstrand crosslinks stalls DNA replication and transcription, leading to the activation of DNA damage response pathways and subsequent apoptosis. PBDs can affect signaling pathways involving ATM, ATR, Chk1, and Chk2.

Visualizations

The following diagrams illustrate the key structures and workflows described in this guide.

Figure 1: Core components of the this compound linker.

Figure 2: Experimental workflow for ADC synthesis.

Figure 3: Generalized signaling pathway for ADC action.

Conclusion

This compound is a sophisticated and versatile linker that offers significant advantages for the development of next-generation antibody-drug conjugates. Its design facilitates a robust and controlled manufacturing process, leading to ADCs with enhanced stability in circulation and efficient, targeted payload release. The combination of copper-free click chemistry and a reductively cleavable disulfide bond provides a powerful tool for researchers and drug developers aiming to create safer and more effective cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this compound in ADC development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DBCO-S-S-Acid Linker

For Researchers, Scientists, and Drug Development Professionals

The DBCO-S-S-acid linker is a heterobifunctional chemical tool integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, and a terminal carboxylic acid, offers a powerful combination of functionalities for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of its properties, experimental applications, and the underlying mechanisms of its utility in therapeutic and research contexts.

Core Properties and Data Presentation

The this compound linker is designed for high efficiency and specificity in bioconjugation reactions. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The disulfide bond serves as a cleavable element, designed to be stable in systemic circulation but susceptible to the reducing environment within a cell.[][4] The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules following activation.

Physicochemical Properties

A summary of the key quantitative data for the this compound linker is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄N₂O₄S₂ | [5] |

| Molecular Weight | 468.59 g/mol | |

| CAS Number | 2749426-25-1 | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C for long-term storage |

Mandatory Visualizations

To better illustrate the structure, workflow, and mechanism of action of the this compound linker, the following diagrams have been generated.

Chemical Structure of this compound

References

A Technical Guide to the Solubility and Stability of DBCO-S-S-Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of DBCO-S-S-acid, a heterobifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the effective use of this reagent.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) and a carboxylic acid for subsequent conjugation. The integrated disulfide bond provides a cleavable linkage, allowing for the release of conjugated payloads under reducing conditions, a feature often exploited in intracellular drug delivery.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in labeling and conjugation reactions. As a predominantly hydrophobic molecule, its solubility is limited in aqueous solutions but favorable in various organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Experimental Protocol for Determining Aqueous Solubility

A precise determination of aqueous solubility is often necessary for specific applications. The following protocol outlines a general method for this purpose.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Spectrophotometer or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Serial Dilutions: Create a series of dilutions of the stock solution in PBS.

-

Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the samples to pellet any undissolved precipitate.

-

Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the characteristic wavelength for DBCO) or a calibrated RP-HPLC method.

-

Solubility Determination: The highest concentration at which no precipitate is observed represents the aqueous solubility under the tested conditions.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. Understanding these factors is essential for designing robust conjugation strategies and ensuring the integrity of the final bioconjugate.

pH Stability

The DBCO group is known to be sensitive to strongly acidic conditions, which can lead to its degradation. The disulfide bond, while generally stable, can be susceptible to hydrolysis at very high or low pH.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Long-term storage should be at low temperatures, typically -20°C, to minimize degradation.

Stability in the Presence of Reducing Agents

The disulfide bond in this compound is designed to be cleaved by reducing agents. This is a key feature for its application in drug delivery systems that target the reducing environment of the cell cytoplasm. Common reducing agents that will cleave the disulfide bond include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).

Experimental Protocol for Assessing Stability by RP-HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different conditions (pH, temperature, reducing agents) by monitoring its degradation over time.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Dithiothreitol (DTT) solution

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different test buffers (e.g., 1 mg/mL). For the reducing condition, add DTT to a final concentration of 10-50 mM.

-

Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quenching (if necessary): For samples at elevated temperatures or with reducing agents, it may be necessary to quench the reaction by rapid cooling or dilution in a non-reactive solvent before analysis.

-

HPLC Analysis:

-

Inject a consistent volume of each sample onto the HPLC system.

-

Use a suitable gradient to separate the intact this compound from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).

-

Monitor the elution profile at a wavelength where DBCO absorbs (around 309 nm) and/or at a more general wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of remaining this compound relative to the initial time point (t=0).

-

Plot the percentage of intact compound against time to determine the degradation kinetics.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and the functional pathway of this compound can aid in understanding its application.

Conclusion

This compound is a versatile linker with defined solubility and stability characteristics that are critical to its successful implementation in research and development. Its solubility in common organic solvents facilitates its use in conjugation reactions, while its cleavable disulfide bond offers a strategic advantage for payload release in targeted delivery systems. By understanding and controlling the factors that influence its stability, researchers can optimize their experimental designs and achieve reliable and reproducible results. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals working at the forefront of bioconjugation and drug development.

An In-depth Technical Guide to Bioorthogonal Chemistry with DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, drug development, and molecular imaging, enabling the precise labeling and tracking of biomolecules in their natural environment. Among the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a comprehensive overview of bioorthogonal chemistry with a focus on the widely used dibenzocyclooctyne (DBCO) reagents.

Core Principles of Bioorthogonal Chemistry

The central tenet of bioorthogonal chemistry, a term coined by Carolyn Bertozzi, is the use of chemical reactions that are inert to the vast array of functional groups present in biological systems. To be considered bioorthogonal, a reaction must meet several stringent criteria:

-

High Specificity: The reacting partners must only react with each other, avoiding side reactions with endogenous molecules such as proteins, nucleic acids, and lipids.[][2]

-

Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at low concentrations of reactants.[][3]

-

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[]

-

Stability: The newly formed covalent bond must be stable in a biological environment.

The Rise of DBCO in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a foundational click chemistry reaction. However, the cytotoxicity of the copper catalyst limited its application in living systems. This led to the development of SPAAC, which obviates the need for a toxic metal catalyst.

SPAAC utilizes cyclooctynes, eight-membered alkyne rings with significant ring strain. This inherent strain allows them to react spontaneously with azides in a [3+2] cycloaddition to form a stable triazole linkage. DBCO (dibenzocyclooctyne), also known as ADIBO (azadibenzocyclooctyne), is a popular class of cyclooctyne reagents. The DBCO group is thermally stable and exhibits high reactivity towards azides.

Advantages of DBCO Reagents:

-

High Reaction Rate: The significant ring strain in DBCO results in rapid reaction kinetics with azides.

-

Excellent Bioorthogonality: DBCO and azides are abiotic functional groups that do not participate in or interfere with biological processes.

-

Copper-Free Reaction: The elimination of the copper catalyst makes SPAAC with DBCO highly suitable for in vivo applications.

-

High Yields: The reaction typically proceeds to completion, resulting in high yields of the desired conjugate.

-

Stability: Both the DBCO and azide functional groups are stable under physiological conditions.

Quantitative Data for DBCO Reactions

The efficiency of SPAAC reactions with DBCO reagents is influenced by factors such as the specific azide, solvent, and temperature. The following table summarizes key quantitative parameters for reactions involving DBCO.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k) | ~0.033 - 0.24 M⁻¹s⁻¹ | Reaction with benzyl azide or phenyl azide in organic/aqueous mixtures. | |

| Reaction Time | 2 - 17 hours | Typically at room temperature or 4°C. | |

| Molar Excess of DBCO Reagent | 20-30 fold | For activation of antibodies with DBCO-NHS ester. | |

| Molar Excess of Azide Reagent | 2-4 fold | For reaction with DBCO-functionalized antibodies. | |

| Reaction Yield | >90% | General observation for many DBCO-azide conjugations. | |

| UV-Vis Absorbance Maximum | ~309-310 nm | Useful for monitoring the reaction progress. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry. Below are protocols for key experiments involving DBCO reagents.

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the modification of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or spin filter for purification

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

Prepare DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 20%.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column or spin filtration, exchanging the buffer to a suitable storage buffer (e.g., PBS).

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Antibody to an Azide-Modified Molecule

This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., a fluorescent dye, drug molecule, or oligonucleotide).

Materials:

-

Purified DBCO-labeled antibody

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal time will depend on the specific reactants.

-

Purification: Purify the final antibody conjugate to remove the excess unreacted azide-modified molecule. The purification method will depend on the properties of the conjugate and the unreacted starting materials (e.g., size exclusion chromatography, dialysis, or HPLC).

-

Validation: Confirm the successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), HPLC, or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the underlying chemical principles.

Caption: General workflow for bioconjugation using DBCO reagents via SPAAC.

Caption: Simplified mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Drug Development and Research

The versatility of DBCO reagents has led to their widespread adoption in various scientific disciplines, particularly in drug development and fundamental research.

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.

-

PROTACs and Molecular Glues: The precise ligation capabilities of SPAAC are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

-

In Vivo Imaging: Fluorescent dyes or imaging agents can be conjugated to targeting molecules using DBCO chemistry, enabling the visualization of biological processes in living organisms.

-

Protein Labeling and Tracking: Researchers can label specific proteins with DBCO to study their localization, trafficking, and interactions within the complex cellular environment.

-

Drug Delivery Systems: DBCO chemistry facilitates the construction of sophisticated drug delivery vehicles, such as nanoparticles and liposomes, functionalized with targeting ligands.

Conclusion

Bioorthogonal chemistry, and specifically the use of DBCO reagents in SPAAC reactions, has revolutionized the way scientists can probe and manipulate biological systems. The high specificity, rapid kinetics, and biocompatibility of this copper-free click chemistry have established it as a cornerstone technique in chemical biology and drug discovery. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to harness the power of DBCO chemistry in their own investigations. As the field continues to evolve, the development of new bioorthogonal reactions and reagents will undoubtedly open up even more exciting avenues for understanding and treating human disease.

References

Methodological & Application

Application Notes: DBCO-S-S-Acid Bioconjugation for Cleavable Protein Labeling

Introduction

The DBCO-S-S-acid linker is a heterobifunctional reagent designed for the versatile and cleavable modification of proteins. This linker facilitates a two-step bioconjugation strategy, enabling the attachment of a wide array of molecules, such as drugs, fluorescent dyes, or other biomolecules, to a target protein. The key features of this linker include a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (S-S) bond for cleavability, and a carboxylic acid group for initial protein conjugation.

The bioconjugation process involves two main stages. First, the carboxylic acid group of the this compound linker is activated and reacts with primary amines (e.g., lysine residues) on the protein surface, forming a stable amide bond. This step introduces the DBCO moiety onto the protein. The second stage is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click" reaction where the DBCO-functionalized protein specifically and efficiently reacts with an azide-containing molecule.[1][2] This reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it suitable for biological applications.[1][2] The incorporated disulfide bond allows for the subsequent cleavage of the conjugated molecule from the protein under reducing conditions.[3]

Applications

The this compound linker is a valuable tool in various research and development areas, including:

-

Antibody-Drug Conjugates (ADCs): Enables the attachment of cytotoxic drugs to antibodies for targeted cancer therapy. The cleavable disulfide bond facilitates the release of the drug in the reducing environment of the target cell.

-

Protein Labeling: Allows for the attachment of fluorescent dyes or biotin for use in imaging, flow cytometry, and other detection assays.

-

PROTACs and Molecular Glues: Facilitates the synthesis of complex biomolecular constructs where precise and cleavable linkage is essential.

-

Drug Delivery: Can be used to create protein-based drug carriers that release their payload under specific physiological conditions.

Quantitative Data Summary

The efficiency of protein modification with this compound can be influenced by factors such as the molar ratio of the linker to the protein, reaction time, and the buffer conditions. The following tables provide a summary of key quantitative data.

Table 1: Degree of Labeling (DOL) with DBCO-NHS/STP Esters